![molecular formula C17H17BrN6O2S B4544114 1-(4-bromophenyl)-5-isopropyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4544114.png)
1-(4-bromophenyl)-5-isopropyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide
Description
The compound belongs to a class of heterocyclic compounds that combine 1,2,4-triazole and 1,3,4-thiadiazole rings. These compounds are of great interest due to their potential for biological activity, including antimicrobial and antifungal properties. The synthesis and analysis of such compounds allow for the exploration of their potential applications in various fields, excluding their drug use and dosage considerations.
Synthesis Analysis
The synthesis process of compounds related to the one typically involves multiple steps, including the use of starting reagents such as 3-amino-1-phenylthiourea, reactions with carbon disulfide in DMF, and further transformations through hydrazinolysis reactions, nucleophilic addition, and intramolecular alkaline heterocyclization. The optimization of synthesis conditions is crucial for obtaining high yields and purity of the final products (Hotsulia & Fedotov, 2019).
Molecular Structure Analysis
The molecular structure of such compounds is confirmed through various analytical methods, including 1H NMR spectroscopy, IR-spectrophotometry, and high-performance liquid chromatography. These techniques ensure the accurate determination of the molecular framework and the individuality of substances, paving the way for further analysis of their properties and activities (Hotsulia & Fedotov, 2019).
Chemical Reactions and Properties
Compounds within this class undergo various chemical reactions, leading to the formation of derivatives with potentially different biological activities. The reactions include cyclodehydration, interaction with haloalkanes, and the formation of S-derivatives. These reactions expand the chemical diversity of the triazole-thiadiazole class and contribute to the identification of compounds with desired properties (Hotsulia & Fedotov, 2019).
properties
IUPAC Name |
1-(4-bromophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-propan-2-yltriazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O2S/c1-9(2)15-14(21-23-24(15)12-6-4-11(18)5-7-12)16(26)20-17-19-13(22-27-17)8-10(3)25/h4-7,9H,8H2,1-3H3,(H,19,20,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBAFXLUNKRIDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NC3=NC(=NS3)CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.